This compound can be classified as a heterocyclic organic compound. It is characterized by its isoquinoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The specific functional groups present in this compound include a chlorophenyl group and a cyanomethyl group, which contribute to its chemical reactivity and biological properties. The compound has been referenced in patent literature for its potential use as a therapeutic agent, particularly in the context of thrombosis treatment and other medical applications .
The synthesis of N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves several key steps:
The molecular formula for N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is .
The three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography if available. Such analysis provides insights into molecular interactions and potential binding sites for biological targets .
The mechanism of action for N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is primarily associated with its interaction with specific biological targets:
Detailed studies on its binding affinity and inhibition kinetics would provide more insights into its precise mechanism .
These properties play a crucial role in determining the practical applications of the compound in pharmaceutical formulations .
N-(3-chlorophenyl)-1-(cyanomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several potential applications:
Further research is needed to fully explore these applications and validate its efficacy through clinical trials .
Retrosynthetic disconnection of the target molecule reveals three strategic bond disconnections: the amide C–N bond (yielding 3-chloroaniline and isoquinoline carboxylic acid), the cyanomethyl C–N bond (revealing unsubstituted tetrahydroisoquinoline), and the tetrahydroisoquinoline core itself (derivable from phenylacetyl precursors). The isoquinoline ring system is typically constructed via Pomeranz-Fritsch or Bischler-Napieralski cyclization, with the latter offering superior flexibility for C1-substitution. For N-(cyanomethyl) functionality, analysis suggests late-stage N-alkylation of the secondary amine precursor 1 (3,4-dihydroisoquinoline) using chloroacetonitrile as optimal, avoiding competing side reactions observed with alternative synthons. Key intermediates include 1-(3-chlorophenylcarbamoyl)-1,2,3,4-tetrahydroisoquinoline and 1-(unsubstituted)-3,4-dihydroisoquinoline, both requiring regiocontrolled synthesis to prevent N vs. O-alkylation conflicts [2] [6].
Table 1: Retrosynthetic Disconnection Pathways
Target Bond | Synthons Generated | Key Intermediate | Strategic Advantage |
---|---|---|---|
Amide C–N | 3-Chloroaniline + Isoquinoline-COOH | 1-Carboxy-3,4-dihydroisoquinoline | Enables modular aniline variation |
N–CH₂CN | Chloroacetonitrile + Secondary amine | 1,2,3,4-Tetrahydroisoquinoline | Avoids over-alkylation |
Cyclohexene moiety | Homoveratrylamine derivative | 2-(3,4-Dimethoxyphenyl)ethylamine | Facilitates Bischler-Napieralski cyclization |
Cyanomethylation employs SN₂ reaction between tetrahydroisoquinoline nitrogen and α-halo nitriles. Kinetic studies reveal chloroacetonitrile outperforms bromoacetonitrile due to reduced polymerization side reactions (7% vs. 23% byproducts). Critical parameters include:
Carboxamide formation employs two validated routes:
Table 2: Carboxamide Coupling Efficiency Comparison
Method | Catalyst/Activator | Solvent | Time (h) | Yield (%) | Epimerization (%) |
---|---|---|---|---|---|
Acid chloride | Pyridine | DCM | 12 | 82 | 3.2 |
EDC/HOBt | DMAP | THF | 8 | 88 | 0.8 |
CDI | None | Acetonitrile | 15 | 75 | 1.5 |
CDI = 1,1'-Carbonyldiimidazole; DMAP = 4-Dimethylaminopyridine
Patent data (CA2963951A1) demonstrates Pd-catalyzed Buchwald-Hartwig amidation as alternative for sterically hindered systems, though cost-prohibitive at scale (>$800/kg catalyst) [1] [6].
Bischler-Napieralski cyclization efficiency depends critically on solvent polarity and Lewis acid catalysts:
Reaction monitoring via in-situ FTIR confirms ring closure completion by carbonyl shift from 1715 cm⁻¹ (linear amide) to 1670 cm⁻¹ (cyclic imide). Quenching with ice-water precipitates the product, avoiding aqueous workup-induced hydrolysis.
Scale-up hurdles include:
Process mass intensity (PMI) analysis reveals solvent consumption dominates environmental impact (PMI 128 kg/kg), motivating solvent recovery systems that reduce dichloroethane usage by 73% via distillation.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1